Cas no 2183440-70-0 (N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid)

N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid Chemical and Physical Properties
Names and Identifiers
-
- N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid
- HY-140247
- CS-0114465
- F82562
- 2183440-70-0
- AKOS040742212
- 3-[2-[2-[2-[3-[2-(2-aminoethoxy)ethoxy]propanoyl-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
- MS-30432
- DA-75870
- 3-{2-[2-(2-{3-[2-(2-aminoethoxy)ethoxy]-N-(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)propanamido}ethoxy)ethoxy]ethoxy}propanoic acid
- BP-23953
-
- Inchi: 1S/C24H47N5O11/c25-3-9-35-15-13-33-7-1-23(30)29(5-11-37-17-21-39-19-14-34-8-2-24(31)32)6-12-38-18-22-40-20-16-36-10-4-27-28-26/h1-22,25H2,(H,31,32)
- InChI Key: FZLMDRGRFLPQRO-UHFFFAOYSA-N
- SMILES: N(CCOCCOCCOCCN=[N+]=[N-])(CCOCCOCCOCCC(=O)O)C(=O)CCOCCOCCN
Computed Properties
- Exact Mass: 581.32720733g/mol
- Monoisotopic Mass: 581.32720733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 40
- Rotatable Bond Count: 32
- Complexity: 642
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.3
- Topological Polar Surface Area: 172Ų
N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N933564-50mg |
N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid |
2183440-70-0 | 97% | 50mg |
¥7,200.00 | 2022-09-01 | |
Aaron | AR019F8S-50mg |
N-(AZIDO-PEG3)-N-(PEG2-AMINE)-PEG3-ACID |
2183440-70-0 | 97% | 50mg |
$647.00 | 2025-02-28 | |
A2B Chem LLC | AV18176-250mg |
N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid |
2183440-70-0 | 98% | 250mg |
$2525.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1234780-50mg |
N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid |
2183440-70-0 | 97% | 50mg |
$910 | 2025-02-27 | |
MedChemExpress | HY-140247-50mg |
N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid |
2183440-70-0 | ≥97.0% | 50mg |
¥4200 | 2024-07-20 | |
MedChemExpress | HY-140247-25mg |
N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid |
2183440-70-0 | ≥97.0% | 25mg |
¥2700 | 2024-07-20 | |
MedChemExpress | HY-140247-5mg |
N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid |
2183440-70-0 | ≥97.0% | 5mg |
¥800 | 2022-10-09 | |
A2B Chem LLC | AV18176-100mg |
N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid |
2183440-70-0 | 98% | 100mg |
$1141.00 | 2024-04-20 | |
A2B Chem LLC | AV18176-50mg |
N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid |
2183440-70-0 | 98% | 50mg |
$675.00 | 2024-04-20 | |
Aaron | AR019F8S-100mg |
N-(AZIDO-PEG3)-N-(PEG2-AMINE)-PEG3-ACID |
2183440-70-0 | 97% | 100mg |
$1031.00 | 2025-02-28 |
N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid Related Literature
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
2. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
Additional information on N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid
Professional Introduction to Compound with CAS No. 2183440-70-0 and Product Name: N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid
Compound with the CAS number 2183440-70-0 and the product name N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid represents a significant advancement in the field of bioconjugation chemistry. This novel molecule is engineered to facilitate precise modifications and functionalizations, making it a valuable tool in pharmaceutical research, diagnostics, and biotechnology applications. The compound's unique structure, featuring a combination of azido and amine functional groups embedded within polyethylene glycol (PEG) chains, offers unparalleled flexibility for designing macromolecular probes and therapeutics.
The molecular architecture of N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid is meticulously designed to enhance its utility in various biochemical processes. The presence of azido groups (–N₃) provides a versatile handle for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely employed for site-specific labeling and conjugation. This reaction mechanism is particularly favored in the development of bioimaging agents and drug delivery systems due to its high selectivity and mild reaction conditions.
Furthermore, the inclusion of amine groups (–NH₂) allows for further chemical modifications through amide bond formation, enabling the attachment of various biomolecules, including peptides, proteins, and small organic compounds. This dual functionality makes N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid an ideal candidate for constructing complex biomaterials that require multiple points of modification.
The PEG (polyethylene glycol) chains in the compound play a crucial role in enhancing its biocompatibility and stability. PEGylation is a well-established strategy in pharmaceutical sciences to improve the pharmacokinetic properties of therapeutic agents. By incorporating PEG segments, the compound exhibits reduced immunogenicity and prolonged circulation time in biological systems, which is particularly beneficial for drug delivery applications.
Recent advancements in polymer chemistry have highlighted the importance of precisely tailored macromolecules in therapeutic development. The design of N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid aligns with these trends by offering a highly customizable platform for creating functionalized polymers. For instance, researchers have utilized this compound to develop novel contrast agents for magnetic resonance imaging (MRI), where PEGylation minimizes renal clearance and enhances tumor accumulation.
In the realm of drug discovery, N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid has been instrumental in the development of targeted therapeutics. By conjugating therapeutic payloads to this molecule, researchers can achieve site-specific delivery to disease-relevant tissues. This approach has shown promise in oncology, where PEGylated nanoparticles carrying chemotherapeutic agents exhibit improved tumor penetration and reduced systemic toxicity.
The compound's utility extends beyond therapeutics into diagnostic applications. For example, it has been employed to create multimodal imaging probes that combine MRI with fluorescence microscopy. The azido groups facilitate the incorporation of fluorophores via click chemistry, while the PEG chains ensure optimal tissue penetration and reduced background signal.
Recent studies have also explored the use of N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid in peptide/protein conjugation for vaccine development. By linking antigens to this polymer scaffold, researchers can enhance vaccine efficacy by improving antigen stability and presentation to immune cells. This strategy has been particularly relevant in the context of mRNA vaccine technologies, where PEGylation plays a critical role in stabilizing mRNA constructs.
The synthesis of N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid involves sophisticated organic chemistry techniques that ensure high purity and yield. Advanced synthetic methodologies, such as solid-phase peptide synthesis (SPPS) combined with controlled polymerization strategies, are employed to construct the PEG chains with precise molecular weights. The introduction of azido and amine functional groups is achieved through selective halogenation and deprotection steps, ensuring minimal side reactions.
Quality control of this compound is paramount due to its critical applications in biomedical research. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are utilized to confirm structural integrity and purity. These rigorous standards ensure that researchers receive a reliable material for their experiments.
The future prospects of N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid are vast, with ongoing research exploring its potential in gene therapy vectors, siRNA delivery systems, and tissue engineering scaffolds. As our understanding of macromolecular interactions continues to evolve, this compound will undoubtedly play a pivotal role in shaping next-generation biotechnological innovations.
2183440-70-0 (N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid) Related Products
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
